molecular formula C8H9ClN2OS B7766658 N'-(5-chloro-2-methoxyphenyl)carbamimidothioic acid

N'-(5-chloro-2-methoxyphenyl)carbamimidothioic acid

Cat. No.: B7766658
M. Wt: 216.69 g/mol
InChI Key: SEMNHAXMORNHNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isopropoxyphenyl)sulfonyl]phenol typically involves the sulfonation of phenol derivatives. One common method includes the reaction of 4-isopropoxyphenol with sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonyl phenol derivative.

Industrial Production Methods

In industrial settings, the production of 4-[(4-Isopropoxyphenyl)sulfonyl]phenol involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation techniques to achieve the desired quality for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isopropoxyphenyl)sulfonyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-[(4-Isopropoxyphenyl)sulfonyl]phenol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-[(4-Isopropoxyphenyl)sulfonyl]phenol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may act as an inhibitor of certain enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Isopropoxyphenyl)sulfonyl]phenol is unique due to its specific sulfonyl group, which provides enhanced stability and resistance to environmental factors compared to other phenol derivatives. This makes it particularly valuable in industrial applications where durability and performance are critical .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMNHAXMORNHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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